molecular formula C16H24BN3O6 B572158 tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1309982-63-5

tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B572158
CAS No.: 1309982-63-5
M. Wt: 365.193
InChI Key: JVFYGBNUVHDLDJ-UHFFFAOYSA-N
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Description

Tert-butyl carbamates are a class of organic compounds that contain a tert-butyl group attached to a carbamate functional group . They are often used as protecting groups in organic synthesis . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which is commonly used in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a tert-butyl carbamate, followed by a borylation reaction to introduce the boronic ester group . The exact synthesis route would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . The exact structure would depend on the specific substituents on the pyridine ring .


Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of reactions, including hydrolysis to give the corresponding amines . The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, tert-butyl carbamates are generally stable under normal conditions, but can be hydrolyzed under acidic or basic conditions . The boronic ester group is typically stable under neutral or mildly acidic conditions, but can be hydrolyzed under strongly acidic or basic conditions .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. In general, care should be taken when handling organic compounds, especially if they are in a pure form . Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, new methods for the synthesis of tert-butyl carbamates and boronic esters could be explored . Additionally, these compounds could be investigated for use in the synthesis of new pharmaceuticals or materials .

Properties

IUPAC Name

tert-butyl N-[5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(8-10(9-18-12)20(22)23)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFYGBNUVHDLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694425
Record name tert-Butyl [5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-63-5
Record name Carbamic acid, N-[5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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